molecular formula C10H11ClO2 B1420612 3-(4-Chloro-3-methylphenyl)propanoic acid CAS No. 1086386-05-1

3-(4-Chloro-3-methylphenyl)propanoic acid

Cat. No. B1420612
M. Wt: 198.64 g/mol
InChI Key: PCLIPGMIRVJYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Chloro-3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11ClO2 . It is also known as H33072-ME . This compound is typically in the form of a white powder .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-3-methylphenyl)propanoic acid” can be represented by the SMILES string CC1=C(Cl)C=CC(CCC(O)=O)=C1 . This indicates that the compound contains a chloro-methylphenyl group attached to a propanoic acid group .


Physical And Chemical Properties Analysis

“3-(4-Chloro-3-methylphenyl)propanoic acid” is a white powder with a melting point between 85.0-94.0°C . Its assay (silylated GC) is ≥95.0%, and its assay (aqueous acid-base titration) is ≥95.0 to ≤105.0% .

Scientific Research Applications

Enantioseparation and Chromatography

Enantioseparation of isomeric acids similar to 3-(4-Chloro-3-methylphenyl)propanoic acid has been studied, showing that countercurrent chromatography can effectively separate these compounds. This method uses hydroxypropyl-β-cyclodextrin as a chiral selector and has demonstrated high recovery and purity levels for the separated enantiomers (Yang et al., 2020).

Synthesis of Antidepressant Drugs

3-Chloro-1-phenyl-1-propanol, a derivative of 3-(4-Chloro-3-methylphenyl)propanoic acid, is used as a chiral intermediate in the synthesis of antidepressant drugs. Research shows that various microbial reductases can transform this compound with high enantioselectivity, making it a valuable component in drug synthesis (Y. Choi et al., 2010).

Polybenzoxazine Elaboration

3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for polybenzoxazine, indicating potential applications in material science. It provides a sustainable alternative to phenol for imparting specific properties of benzoxazine to molecules (Acerina Trejo-Machin et al., 2017).

Anti-inflammatory Properties

Research on phenolic compounds from the leaves of Eucommia ulmoides Oliv. identified derivatives of 3-(4-Chloro-3-methylphenyl)propanoic acid with modest anti-inflammatory activities. This indicates its potential use in developing anti-inflammatory treatments (Xiaolei Ren et al., 2021).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLIPGMIRVJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675433
Record name 3-(4-Chloro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenyl)propanoic acid

CAS RN

1086386-05-1
Record name 3-(4-Chloro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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